molecular formula C2H5I B032736 Ethyl-2,2,2-d3 iodide CAS No. 7439-87-4

Ethyl-2,2,2-d3 iodide

Cat. No. B032736
CAS RN: 7439-87-4
M. Wt: 158.98 g/mol
InChI Key: HVTICUPFWKNHNG-FIBGUPNXSA-N
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Description

Ethyl iodides are significant in organic synthesis, serving as intermediates in the preparation of various chemical compounds. Ethyl-2,2,2-d3 iodide, a deuterated version, is of particular interest for its isotopic labeling, enhancing the understanding of reaction mechanisms and molecular structures.

Synthesis Analysis

Ethyl iodides, including deuterated versions, are generally synthesized through the reaction of ethanol with iodine, often in the presence of a redox catalyst. The synthesis of related compounds like copper(I) iodide coordination polymers with ethyl-containing ligands has been demonstrated by reacting copper(I) iodide with specific organoethyl compounds under controlled conditions (Gan et al., 1994).

Molecular Structure Analysis

The molecular structure of ethyl iodide derivatives can be complex, with studies on related compounds revealing intricate arrangements. For example, the structure of 2,3-diethoxycarbonyl-1-methylpyridinium iodide was elucidated using NMR, FTIR, Raman, X-ray diffraction, and DFT methods, providing insights into the electrostatic interactions and crystal packing that could be analogous to ethyl-2,2,2-d3 iodide (Barczyński et al., 2013).

Chemical Reactions and Properties

Ethyl iodides participate in various chemical reactions, including nucleophilic substitutions and eliminations. The reactivity can be influenced by the presence of deuterium, affecting reaction kinetics and mechanisms. A study on the pyrolysis of ethyl iodide as a hydrogen atom source provides insights into the kinetics and mechanism at high temperatures, which could have parallels in deuterated variants (Bentz et al., 2011).

Scientific Research Applications

  • Synthesis of O-arylhydroxylamines and Substituted Benzofurans : Ethyl-2,2,2-d3 iodide is used in the palladium-catalyzed O-arylation of ethyl acetohydroximate. This process facilitates the synthesis of O-arylhydroxylamines and substituted benzofurans, which are significant in the field of medicinal chemistry (Maimone & Buchwald, 2010).

  • Photovoltaic Device Applications : Ethyl-ammonium tin iodide (EASnI3), a derivative of ethyl iodide, exhibits a high absorption coefficient, high Seebeck coefficient, and is a prospective material for cost-effective photovoltaic device applications due to its favorable electronic and optical properties (Joshi et al., 2020).

  • Hydrogen Atom Source in Pyrolysis : Ethyl iodide pyrolysis serves as a hydrogen atom source at temperatures between 950 and 1200 K and pressures ranging from 1 to 4 bar. This application is vital in various chemical processes (Bentz et al., 2011).

  • Adsorption and Dissociation on Metal Surfaces : Ethyl iodide molecularly adsorbs on Ni(100) surfaces and dissociates between 100 and 160 K to form ethyl species and iodine atoms. This is crucial for understanding surface chemistry and catalysis (Tjandra & Zaera, 1993). Similarly, on Pt(111) surfaces, it reacts to form ethyl groups and iodine atoms, leading to the formation of methane and ethane at about 255 K (Zaera, 1989).

  • Carbocyclization : Ethyl iodide is involved in the carbocyclization of 2-(2-propynyl-oxy)ethyl iodides with 1-iodo-1-hexyne to form 3-(diiodomethylene)tetrahydrofurans, a process that is atom-economical and valuable for organic synthesis (Harada et al., 2007).

  • Carbonylative Sonogashira Coupling Reaction : In the presence of PdCl2(PPh3)2 in a mixture of water and poly(ethylene glycol) (PEG-2000), ethyl iodide is an extremely active catalyst for the carbonylative Sonogashira coupling reaction of aryl iodides with terminal alkynes (Zhao et al., 2014).

  • Two-Photon Ionization : The two-photon ionization of ethyl iodide reveals more extensive vibrational structure, mainly involving C-I stretching and C-C-I bending modes, which is essential for understanding molecular dynamics and reactions (Knoblauch et al., 1995).

Safety And Hazards

Ethyl-2,2,2-d3 iodide is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause an allergic skin reaction and is suspected of causing genetic defects .

properties

IUPAC Name

1,1,1-trideuterio-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452044
Record name Ethyl-2,2,2-d3 iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-2,2,2-d3 iodide

CAS RN

7439-87-4
Record name Ethane-1,1,1-d3, 2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7439-87-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl-2,2,2-d3 iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7439-87-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VJ Shiner Jr, TE Neumann, BB Basinger - Croatica chemica acta, 1996 - hrcak.srce.hr
Solvolysis rates, alpha and beta deuterium isotope rate effects and product yields have been determined for some 1-(1-adamantyl) propyl sulfonate esters, 4, in some ethanol-water, …
Number of citations: 6 hrcak.srce.hr
CJ Wurrey, WE Bucy, JR Durig - The Journal of Physical Chemistry, 1976 - ACS Publications
The infrared spectra of CH3CH2CN, CD3CH2CN, CH3CD2CN, CD3CD2CN, and CH3CH213CNhave been observed in the vapor phase from 4000 to 200 cm-1. Both the vapor and …
Number of citations: 31 pubs.acs.org
CH Bushweller, WG Anderson… - Journal of the …, 1974 - ACS Publications
Examination of the dnmr spectra of a series of iV-rerf-butyl-ZV, A-dialkylamines revealed spectral changes consistent with slowing tert-butyl rotation and in appropriate compounds …
Number of citations: 57 pubs.acs.org
JH Brown, CH Bushweller - The Journal of Physical Chemistry, 1994 - ACS Publications
In Final Form: August 22, 1994® lV-Ethyl-jV-methyl-2-aminopropane (EMAP) is one of the simplest tertiary aliphatic amines that has a chiral center at nitrogen. Racemization occurs by …
Number of citations: 11 pubs.acs.org
SL Wu, YT Tao, WH Saunders Jr - Journal of the American …, 1984 - ACS Publications
Possible reasons are examined for the nonadditivity of the effect of successive/3-methyl substitution on the rates of elimination reactions of quaternary ammonium salts. The temperature …
Number of citations: 6 pubs.acs.org
W Johnson, C Edington, J Elliot… - Journal of the American …, 1984 - ACS Publications
A procedure has been developed for the coupling of acetals 4-7 derived from (R, i?)-2, 4-pentanediolwith a-silyl ketones or enol silyl ethers to give aldol ethers 8/9 in excellent yield and …
Number of citations: 68 pubs.acs.org
K Ofosu-Asante, LM Stock, RF Zabransky - Energy & fuels, 1988 - ACS Publications
Conclusions When secondary effects are minimized, an increase in heating rate from 1 to 103 K/s will increase pyrolysis volatile yields from a number of coal types, provided that …
Number of citations: 12 pubs.acs.org

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